molecular formula C16H21N3O2S2 B15116383 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole

Katalognummer: B15116383
Molekulargewicht: 351.5 g/mol
InChI-Schlüssel: WAASMXXFEZFIAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a piperazine ring bearing a cyclopropanesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole typically involves multiple steps. One common route includes the cyclization of appropriate precursors to form the benzothiazole core, followed by the introduction of the piperazine ring and subsequent sulfonylation with cyclopropanesulfonyl chloride. The reaction conditions often require the use of bases such as triethylamine and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol
  • 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole
  • 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole

Uniqueness

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole core with a cyclopropanesulfonyl-substituted piperazine ring makes it a versatile compound for various research applications.

Eigenschaften

Molekularformel

C16H21N3O2S2

Molekulargewicht

351.5 g/mol

IUPAC-Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole

InChI

InChI=1S/C16H21N3O2S2/c1-2-12-4-3-5-14-15(12)17-16(22-14)18-8-10-19(11-9-18)23(20,21)13-6-7-13/h3-5,13H,2,6-11H2,1H3

InChI-Schlüssel

WAASMXXFEZFIAO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)S(=O)(=O)C4CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.